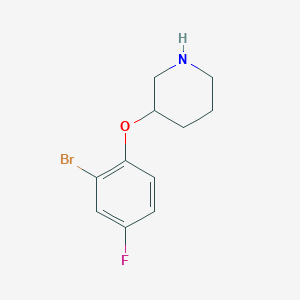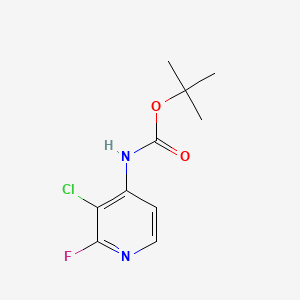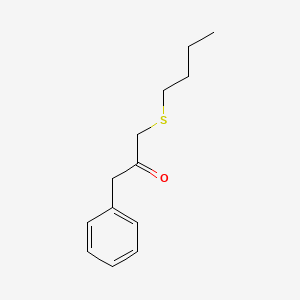![molecular formula C14H20Cl2N2O2 B13490050 Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)
Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of indole derivatives with piperidine under specific conditions to form the spirocyclic core. The carboxylate group is then introduced through esterification reactions. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. The process may also include purification steps like recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1,2-dihydrospiro[indole-3,4’-piperidine]
- 1,2-Dihydro-1’-methylspiro[indole-3,4’-piperidine]
Uniqueness
Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride stands out due to its unique spirocyclic structure and the presence of the carboxylate group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of structural features makes it a valuable subject of study in various scientific fields.
Eigenschaften
Molekularformel |
C14H20Cl2N2O2 |
|---|---|
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
methyl spiro[1,2-dihydroindole-3,4'-piperidine]-6-carboxylate;dihydrochloride |
InChI |
InChI=1S/C14H18N2O2.2ClH/c1-18-13(17)10-2-3-11-12(8-10)16-9-14(11)4-6-15-7-5-14;;/h2-3,8,15-16H,4-7,9H2,1H3;2*1H |
InChI-Schlüssel |
CAGIZTNOVLHEMF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C3(CCNCC3)CN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


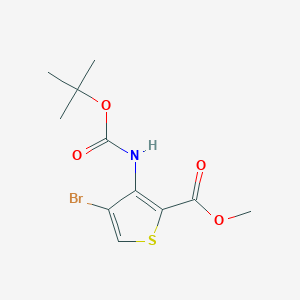
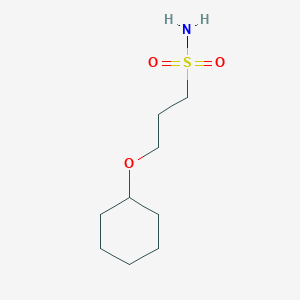


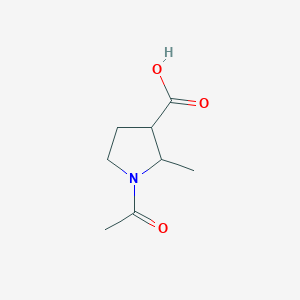

![1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13490007.png)
![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)
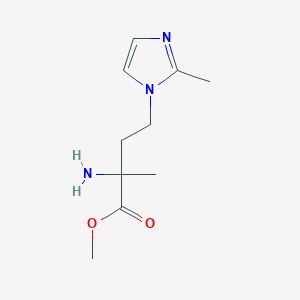
![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
